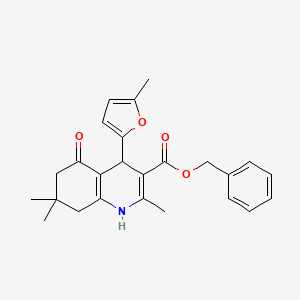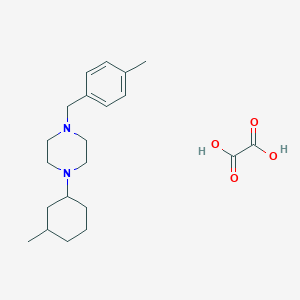![molecular formula C17H17ClO4 B5144941 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5144941.png)
4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C17H17ClO4 It is a derivative of benzaldehyde and contains both chlorophenoxy and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde typically involves the reaction of 2-chlorophenol with 3-chloropropanol to form 3-(2-chlorophenoxy)propanol. This intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenoxy group.
Major Products Formed
Oxidation: 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzoic acid.
Reduction: 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorophenoxy group can mimic natural ligands, allowing the compound to bind to specific molecular targets. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
- 4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
- 4-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
- 4-[3-(2-bromophenoxy)propoxy]-3-methoxybenzaldehyde
Uniqueness
4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the specific positioning of the chlorophenoxy and methoxy groups, which can influence its reactivity and interactions with other molecules. The presence of the chlorine atom in the ortho position of the phenoxy group can lead to distinct steric and electronic effects compared to its isomers or analogs with different halogen substitutions.
属性
IUPAC Name |
4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-20-17-11-13(12-19)7-8-16(17)22-10-4-9-21-15-6-3-2-5-14(15)18/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDYSVLZODYURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-[2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5144890.png)

![2-(4-Butoxyphenyl)-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one](/img/structure/B5144893.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B5144898.png)
![2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5144902.png)
![3,3'-[(2-iodophenyl)methanediyl]bis(2-methyl-1H-indole)](/img/structure/B5144914.png)
![5-acetyl-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5144923.png)
![4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5144931.png)
![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5144934.png)
![4-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B5144949.png)


